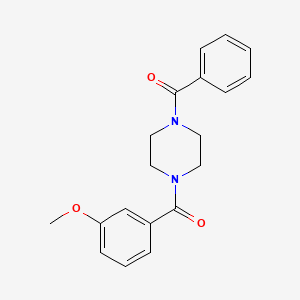

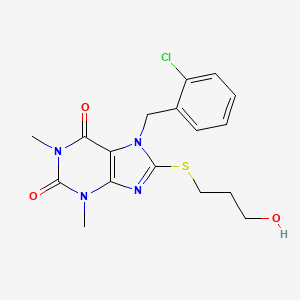

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide” are not available, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is a compound that has been explored in various chemical synthesis studies. Its unique structural features make it suitable for the synthesis of diverse organic compounds. For instance, a study involved the synthesis of N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, evaluating their effects on platelet aggregation, showcasing its application in the development of potential therapeutic agents (Okuda et al., 2011).

Catalysis and Reaction Mechanisms

The compound also finds applications in catalysis. For example, it has been used in platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, demonstrating its utility in facilitating complex chemical reactions (Wang and Widenhoefer, 2004).

Photophysical Properties

Research on the photophysical characteristics of compounds structurally related to this compound reveals their potential in photonic applications. Studies focusing on compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and their derivatives, derived from similar chemical structures, have highlighted interesting absorption-emission properties useful in designing fluorescent materials (Padalkar et al., 2011).

Biological Activities

Another significant area of application is in the synthesis of compounds with potential biological activity. For example, research has been conducted on 2-Benzoylamino-N-phenyl-benzamide derivatives, showcasing their antimicrobial and antifungal activities. This highlights the compound's relevance in the field of medicinal chemistry (Ighilahriz-Boubchir et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is the thyroid hormone receptor β (THR-β) in the liver . This receptor plays a crucial role in the regulation of lipid levels in the body .

Mode of Action

this compound acts as a highly selective THR-β agonist . It interacts with the THR-β, promoting the export and oxidation of lipids and de novo lipogenesis, and suppressing hepatic gluconeogenesis .

Biochemical Pathways

The compound’s interaction with the THR-β affects the lipid metabolism pathway in the liver . By promoting lipid export and oxidation, and suppressing gluconeogenesis, it helps regulate lipid levels and contributes to the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis .

Pharmacokinetics

It is known to be an orally active compound , suggesting good bioavailability.

Result of Action

The activation of THR-β by this compound leads to a significant reduction of LDL and triglycerides . In a phase II trial, it demonstrated liver fat reduction at 36 weeks, achieving the secondary endpoint of MASH improvement, with nonsignificant improvement of liver fibrosis .

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-2-13(15)14-11-7-5-9-18(16,17)12-8-4-3-6-10(11)12/h2-4,6,8,11H,1,5,7,9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVXUQJOUWSFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCS(=O)(=O)C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)

![4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2975055.png)

![3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2975060.png)

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![2-ethyl-1-({4'-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B2975063.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)